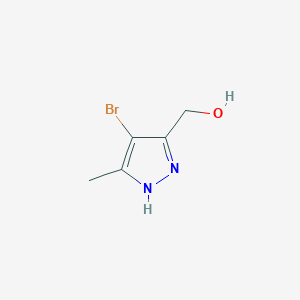

(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-5-methyl-1H-pyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3-5(6)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPRODJLWRXSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Bromo 3 Methyl 1h Pyrazol 5 Yl Methanol

Reactivity of the Bromo Substituent

The bromine atom on the pyrazole (B372694) ring is a key functional group that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organic synthesis that converts an organic halide into an organometallic reagent. wikipedia.orgtcnj.edu For bromo-substituted heterocycles like (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, this reaction, typically using organolithium or magnesium reagents, can generate a nucleophilic pyrazolyl species. This intermediate can then react with various electrophiles.

While specific examples for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol are not extensively documented in the reviewed literature, general protocols for bromoheterocycles bearing substituents with acidic protons have been developed. A combination of i-PrMgCl and n-BuLi has been shown to be effective for selective bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.govnih.govresearchgate.net This method addresses the challenge of the acidic proton of the alcohol and the N-H of the pyrazole, which could otherwise be quenched by the organometallic reagent. The presence of the hydroxymethyl group, which contains an acidic proton, necessitates careful selection of reagents and conditions to favor the halogen-metal exchange over simple deprotonation. nih.gov The resulting pyrazolyl-metal species can be trapped with a range of electrophiles to introduce new functional groups at the C4 position.

Cross-Coupling Reactions for C-C Bond Formation

The bromo substituent at the C4 position of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org While direct examples for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol are limited, the Suzuki-Miyaura coupling of other bromopyrazole derivatives is well-documented. For instance, the coupling of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide with various aryl boronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. researchgate.net Similarly, unprotected 3- and 4-bromopyrazoles have been coupled with arylboronic acids in good to very good yields using an XPhos-derived precatalyst. nih.gov

A study on the closely related analog, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, demonstrated successful Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. rsc.org These reactions typically employ a palladium catalyst, a base, and a suitable solvent system. The conditions used for these related compounds suggest that (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol would also be a viable substrate for Suzuki-Miyaura coupling, although the presence of the free hydroxymethyl and N-H groups might require protection or optimization of the reaction conditions.

Stille Coupling:

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. chemicalbook.com This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. While no specific examples with (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol were found, the general principles of the Negishi reaction indicate that it could be a viable method for introducing alkyl, aryl, or vinyl groups at the C4 position of the pyrazole ring. chemicalbook.com

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. guidechem.comresearchgate.net This reaction is a powerful tool for the vinylation of aryl halides. The reactivity of various aryl bromides in the Heck reaction is well-established. researchgate.net For instance, the palladium-catalyzed reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) has been reported to give the corresponding product in good yield. wikipedia.org This suggests that (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol could undergo Heck coupling with various alkenes to introduce a vinyl substituent at the C4 position.

Table 1: Overview of Potential Cross-Coupling Reactions for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol Data is inferred from reactions of analogous compounds.

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | (4-Aryl-3-methyl-1H-pyrazol-5-yl)methanol |

| Stille | Organostannane | Pd(PPh₃)₄ | (4-Organo-3-methyl-1H-pyrazol-5-yl)methanol |

| Negishi | Organozinc reagent | Pd or Ni catalyst | (4-Organo-3-methyl-1H-pyrazol-5-yl)methanol |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | (4-Vinyl-3-methyl-1H-pyrazol-5-yl)methanol |

Nucleophilic Aromatic Substitution on Brominated Pyrazoles

Nucleophilic aromatic substitution (SNA) on electron-rich aromatic systems like pyrazole is generally challenging. However, such reactions can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups. nih.gov For bromopyrazoles, the displacement of the bromide ion by a nucleophile is a potential, though less common, reaction pathway compared to cross-coupling. The presence of the pyrazole nitrogen atoms can influence the electron density of the ring and its susceptibility to nucleophilic attack. Specific studies on the nucleophilic aromatic substitution of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol are not prevalent in the reviewed literature.

Transformations of the Primary Alcohol Group (Hydroxymethyl Moiety)

The hydroxymethyl group at the C5 position of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is a primary alcohol, which can undergo a variety of standard transformations, including oxidation, esterification, and etherification.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. While direct oxidation of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is not explicitly detailed, the oxidation of the methyl group of the related compound 4-bromo-3-methylpyrazole to a carboxylic acid using potassium permanganate (B83412) has been reported. guidechem.com This suggests that similar conditions could potentially oxidize the hydroxymethyl group of the title compound.

Table 2: Potential Oxidation Products of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

| Oxidizing Agent (Example) | Product |

| Pyridinium chlorochromate (PCC) | (4-Bromo-3-methyl-1H-pyrazol-5-yl)carbaldehyde |

| Potassium permanganate (KMnO₄) | 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid |

Esterification and Etherification

The primary alcohol of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol can be converted into esters and ethers through standard synthetic methods.

Esterification:

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of a catalyst. For example, reaction with acetyl chloride would yield (4-Bromo-3-methyl-1H-pyrazol-5-yl)methyl acetate. While no specific examples for the title compound were found, the esterification of pyrazole-containing alcohols is a known transformation. A study on 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate demonstrates the formation of an ester from a pyrazolone (B3327878), a tautomeric form of a hydroxypyrazole. researchgate.net

Etherification:

Etherification can be performed using methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com To synthesize an ether from (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, the alcohol would first be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide would then be reacted with an alkyl halide to form the ether. For instance, reaction with methyl iodide after deprotonation would yield (4-bromo-3-methyl-1H-pyrazol-5-yl)(methoxy)methane. The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole by the reaction of the corresponding pyrazol-3-ol with sodium hydride and methyl iodide demonstrates a similar O-alkylation on a pyrazole scaffold. mdpi.com

Conversion to Halides or Amines

The hydroxymethyl group at the C5 position of (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol is a primary alcohol, making it amenable to standard organic transformations for conversion into halides and amines. These transformations are crucial for introducing further diversity into the molecular scaffold, enabling the synthesis of a wide range of derivatives for various applications.

Conversion to Halides:

The conversion of the primary alcohol to an alkyl halide is a fundamental transformation in organic synthesis. For (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol, this can be achieved using various standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield the corresponding chloride, (4-bromo-3-methyl-1H-pyrazol-5-yl)methyl chloride. Similarly, reagents like phosphorus tribromide (PBr₃) can be employed to synthesize the bromide analogue. While specific literature detailing these reactions for this exact substrate is not abundant, the reactivity is well-established for primary alcohols on heterocyclic systems.

A related transformation involves the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, which can be achieved through a one-pot reaction involving various aromatic hydrazines and subsequent C-N Ullmann-type cross-coupling, followed by chemoselective bromination.

Conversion to Amines:

The synthesis of amines from (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol can be accomplished through a two-step process. The first step typically involves the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, as described above. The subsequent reaction of this intermediate with an amine (e.g., ammonia, primary or secondary amines) would lead to the formation of the corresponding (4-bromo-3-methyl-1H-pyrazol-5-yl)methylamine derivative. Direct amination methods, although less common for alcohols, could also be explored. The resulting aminomethyl pyrazoles are valuable intermediates in medicinal chemistry. For example, various 5-aminopyrazoles are known to be versatile precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

A search of chemical supplier catalogs indicates the commercial availability of related compounds such as (5-Bromo-4-methyl-1H-pyrazol-3-yl)methanamine, suggesting that synthetic routes to these types of compounds are established.

Reactions at the Pyrazole Nitrogen Atoms (N-H and N-Substituted Reactivity)

The pyrazole ring of (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol contains two nitrogen atoms, one of which is protonated (N-H) and the other is a pyridine-like nitrogen. This arrangement allows for reactions such as N-alkylation and N-acylation, which are fundamental for modifying the properties of the pyrazole core.

N-Alkylation:

The N-H proton of the pyrazole ring is acidic and can be removed by a base to generate a pyrazolide anion. This anion is a potent nucleophile and readily reacts with alkylating agents, such as alkyl halides, to yield N-alkylated pyrazoles. The regioselectivity of N-alkylation is a critical aspect, as two constitutional isomers can be formed. The ratio of these isomers is influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the reaction conditions. Generally, steric hindrance plays a significant role, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. For (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol, alkylation can occur at either the N1 or N2 position, leading to a mixture of products.

A highly selective N1-alkylation of 1H-pyrazoles has been achieved through a catalyst-free Michael reaction, yielding di-, tri-, and tetra-substituted pyrazoles with various functional groups.

N-Acylation:

Similar to alkylation, N-acylation can be achieved by reacting the pyrazole with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base to neutralize the liberated acid. The regioselectivity of N-acylation is also a key consideration. In some cases, C-acylation can compete with N-acylation, especially in pyrazol-5-ones. For (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol, N-acylation would introduce an acyl group onto one of the ring nitrogen atoms, providing access to a different class of derivatives with potentially altered electronic and steric properties. The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride in the presence of Ca(OH)₂ has been shown to yield the corresponding acylated pyrazole.

1H-Pyrazoles with substituents at the 3 and 5 positions can exist as a mixture of two tautomers due to the migration of the proton between the two nitrogen atoms. This annular tautomerism is a crucial factor influencing the reactivity and properties of the pyrazole ring. The position of the tautomeric equilibrium is dependent on several factors, including the nature of the substituents, the solvent, and the temperature.

For (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol, the two possible tautomers are (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol and (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol. The electronic properties of the methyl group (electron-donating) and the hydroxymethyl group, along with the bromine atom, will influence which tautomer is more stable. The presence of these two tautomers means that reactions such as N-alkylation can lead to a mixture of four products (two regioisomers for each tautomer).

Studies on 3,5-disubstituted pyrazoles have shown that the tautomeric equilibrium can be shifted by the electronic nature of the substituents. Electron-withdrawing groups tend to favor the tautomer where the substituent is at the 3-position, while electron-donating groups may favor the 5-substituted tautomer. The tautomeric preference also has a significant impact on the chemical shifts observed in NMR spectroscopy.

Mechanistic Insights into the Reactivity of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

The reactivity of (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol is governed by the interplay of its functional groups and the electronic nature of the pyrazole ring.

The conversion of the hydroxymethyl group to halides or other functional groups proceeds through standard nucleophilic substitution mechanisms. For instance, in the reaction with thionyl chloride, the alcohol is first converted to a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the alkyl chloride.

The N-alkylation of pyrazoles typically follows an SN2 mechanism, where the pyrazolide anion acts as the nucleophile. The regioselectivity is often dictated by a combination of steric and electronic factors. Theoretical studies on pyrazole N-alkylation have provided insights into the transition states and the factors controlling the product distribution.

The tautomerism of 1H-pyrazoles is a prototropic process involving the transfer of a proton between the two nitrogen atoms. This process can be catalyzed by acids or bases and can also occur through intermolecular proton exchange with solvent molecules. The rate of tautomerization influences whether distinct signals for each tautomer can be observed in spectroscopic analyses.

Mechanistic studies on pyrazole synthesis have also shed light on the formation of the pyrazole ring itself, often involving cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

Advanced Structural and Spectroscopic Characterization of 4 Bromo 3 Methyl 1h Pyrazol 5 Yl Methanol and Its Analogs

Crystallographic Analysis (Single Crystal X-ray Diffraction)

Elucidation of Solid-State Molecular Conformation and Geometry

The molecular geometry of the pyrazole (B372694) ring is well-established, and the introduction of various substituents influences its conformation. For instance, the crystal structure of a related compound, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, reveals a nearly planar pyrazole ring. nih.gov In this analog, two molecules are present in the asymmetric unit with very similar conformations. nih.gov The dihedral angles between the pyrazole and the attached benzene (B151609) ring systems are 78.4 (3)° and 78.6 (4)°. nih.gov For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, it is anticipated that the pyrazole ring itself would also be largely planar. The primary conformational flexibility would arise from the rotation around the C5-CH2OH bond. The orientation of the hydroxymethyl group will be influenced by the steric hindrance from the adjacent methyl group at the 3-position and the bromine atom at the 4-position, as well as by the formation of intermolecular hydrogen bonds in the crystal lattice.

Table 1: Representative Crystallographic Data for a Bromo-Dimethyl-Pyrazole Analog

| Parameter | Value |

| Compound | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone nih.gov |

| Formula | C₁₂H₉BrF₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.116 (3) |

| b (Å) | 29.304 (10) |

| c (Å) | 11.674 (4) |

| β (°) ** | 91.533 (5) |

| Volume (ų) ** | 2433.5 (15) |

| Z | 8 |

This data is for an analogous compound and is presented to illustrate the typical crystallographic parameters for this class of molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pyrazolyl Embrace)

Intermolecular interactions are critical in dictating the packing of molecules in the crystal lattice. For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, several key interactions are expected:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the pyrazole ring and the O-H of the hydroxymethyl group) and acceptors (the pyrazole nitrogen and the hydroxyl oxygen) suggests that hydrogen bonding will be a dominant feature in the crystal packing. In many pyrazole structures, catemeric chains or cyclic trimers formed through N-H···N hydrogen bonds are common. mdpi.com The hydroxymethyl group can also participate in forming extended hydrogen-bonded networks.

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms. This type of interaction is increasingly recognized as a significant force in crystal engineering.

Pyrazolyl Embrace: This is a characteristic supramolecular synthon in pyrazole chemistry, involving a pair of offset, co-planar, anti-parallel pyrazole rings interacting through a combination of C-H···π and π-π stacking interactions. In the crystal structure of (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, weak aromatic π–π stacking with a centroid–centroid separation of 3.696 (5) Å is observed, which helps in stabilizing the crystal packing. nih.gov

Polymorphism and Co-crystallization Phenomena

The ability of pyrazole derivatives to form various intermolecular interactions, particularly hydrogen bonds, makes them susceptible to polymorphism—the ability to crystallize in different solid-state forms with distinct physical properties. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and saturation. For example, the 4-halogenated-1H-pyrazoles exhibit different packing motifs, with the bromo and chloro analogs forming trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form catemers. mdpi.com

The presence of both hydrogen bond donor and acceptor sites in (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol also makes it a prime candidate for co-crystallization studies. By introducing a co-former molecule that can form complementary hydrogen bonds, it is possible to generate new solid forms with tailored properties.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

Multinuclear NMR for Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)

While the complete NMR data for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is not available in peer-reviewed literature, a detailed analysis can be inferred from the spectra of closely related analogs, such as 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. mdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the CH₂ protons of the hydroxymethyl group, and the CH₃ protons of the methyl group. The N-H proton signal will likely be broad and its chemical shift will be dependent on the solvent and concentration. The CH₂ protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton (depending on the solvent and presence of exchange). The CH₃ protons will also appear as a singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the nature and position of the substituents. The bromine atom at C4 is expected to cause a downfield shift for this carbon. The C3 and C5 carbons will also have distinct chemical shifts influenced by the methyl and hydroxymethyl groups, respectively. Signals for the methyl and hydroxymethyl carbons will also be present.

¹⁵N NMR: The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-type nitrogen (N1, bonded to a hydrogen) and a pyridine-type nitrogen (N2). These two nitrogens will have significantly different ¹⁵N NMR chemical shifts. For 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, the N-1 and N-2 signals appear at -187.8 ppm and -119.9 ppm, respectively. mdpi.com Similar differentiation is expected for the target molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | Broad, variable (e.g., 12-14) | - |

| C3-CH₃ | ~2.2 | ~11 |

| C4-Br | - | ~95 |

| C5-CH₂OH | ~4.6 | ~55 |

| C3 | - | ~148 |

| C5 | - | ~140 |

These are predicted values based on known substituent effects and data from analogous compounds.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would primarily show a correlation between the -CH₂- protons and the -OH proton of the hydroxymethyl group, provided that the proton exchange is slow enough. No other significant ¹H-¹H couplings are expected in the main framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the C3-CH₃ protons and the methyl carbon, and between the C5-CH₂OH protons and the hydroxymethyl carbon.

The methyl protons (at C3) to the C3 and C4 carbons of the pyrazole ring.

The methylene (B1212753) protons (of the C5-CH₂OH group) to the C4 and C5 carbons of the pyrazole ring. These correlations would definitively confirm the substitution pattern on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl protons and the methylene protons, which would be close to each other on the five-membered ring.

Solution-State Tautomerism and Dynamic Behavior

The pyrazole ring is characterized by the presence of two adjacent nitrogen atoms, which gives rise to the phenomenon of annular tautomerism. In solution, (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol can exist as a mixture of two principal tautomers: the 1H- and 2H-forms. The position of the proton on the pyrazole nitrogen is influenced by several factors, including the nature and position of the substituents, the solvent, concentration, and temperature. This dynamic equilibrium can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy.

In many instances of asymmetrically substituted pyrazoles, the rate of proton exchange between the two nitrogen atoms is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, under specific conditions, such as low temperatures, the exchange can be slowed sufficiently to observe distinct signals for each tautomer. The integration of these separate signals allows for the determination of the tautomeric equilibrium constant (KT). For many 3(5)-substituted pyrazoles, the equilibrium in solution often favors one tautomer over the other. For instance, studies on related 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is generally more abundant in solution. The substitution pattern on the pyrazole ring, including the presence of a bromine atom at the 4-position and a methyl group at the 3-position, is expected to influence the electronic distribution and, consequently, the tautomeric preference of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol.

The dynamic behavior of these molecules in solution is not limited to tautomerism. Intermolecular interactions, such as hydrogen bonding with the solvent or self-association, can also be observed. In inert solvents, pyrazoles tend to form self-associated species like dimers or trimers, while in hydrogen-bond-accepting solvents like DMSO, they are more likely to exist as monomers hydrogen-bonded to the solvent. These interactions can lead to broadening of the N-H proton signals in the ¹H NMR spectrum.

A hypothetical ¹H NMR spectrum of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol in a solvent like DMSO-d₆ would be expected to show distinct signals for the methyl protons, the methylene protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shift of the pyrazole N-H proton would be particularly informative regarding its tautomeric state and hydrogen-bonding environment.

Table 1: Hypothetical ¹H NMR and ¹³C NMR Data for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol Tautomers Note: These are predicted values and may vary based on experimental conditions.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.2 | ~11 |

| CH₂OH | ~4.5 | ~55 |

| OH | Variable | - |

| C3 | - | ~148 |

| C4 | - | ~95 |

| C5 | - | ~140 |

| NH | ~13 | - |

Vibrational Spectroscopy (IR and Raman) for Structural Confirmation

The IR spectrum is expected to display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the methanol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the pyrazole ring typically appears in the same region, often as a sharper band, though it can also be broadened by hydrogen bonding. The C-H stretching vibrations of the methyl group and the pyrazole ring are anticipated in the 2850-3100 cm⁻¹ range.

The pyrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring are expected to produce bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will likely appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic C=C and C=N stretching vibrations of the pyrazole ring are usually strong and well-defined. The C-Br stretch is also expected to be Raman active. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. For instance, studies on other pyrazole derivatives have utilized these techniques for detailed structural elucidation. sigmaaldrich.com

Table 2: Expected Vibrational Frequencies for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | IR (broad) |

| N-H | Stretching | 3100-3500 | IR, Raman |

| C-H (aliphatic/aromatic) | Stretching | 2850-3100 | IR, Raman |

| C=N / C=C (pyrazole ring) | Stretching | 1400-1600 | IR, Raman (strong) |

| C-O (alcohol) | Stretching | 1000-1260 | IR |

| C-Br | Stretching | 500-700 | IR, Raman |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₅H₇BrN₂O).

The fragmentation of pyrazole derivatives under electron ionization (EI) often involves characteristic pathways that can help to elucidate the structure. The molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for all bromine-containing fragments.

Common fragmentation pathways for pyrazoles include the loss of small, stable molecules. For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, potential fragmentation could involve the loss of a hydroxyl radical (•OH), a water molecule (H₂O) from the methanol group, or the entire hydroxymethyl group (•CH₂OH). Cleavage of the pyrazole ring itself can also occur, leading to a variety of smaller fragments. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for a detailed confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | C₅H₇BrN₂O⁺ | 190 | 192 |

| [M - H₂O]⁺ | C₅H₅BrN₂⁺ | 172 | 174 |

| [M - CH₂O]⁺ | C₄H₅BrN₂⁺ | 160 | 162 |

| [M - Br]⁺ | C₅H₇N₂O⁺ | 111 | - |

UV-Visible Spectroscopy for Electronic Structure and Coordination Studies

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like pyrazoles, these transitions are typically π → π* and n → π*.

The UV-Vis spectrum of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is expected to show absorption bands in the ultraviolet region. The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally the most intense and are expected to appear at lower wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital, are typically weaker and may appear at longer wavelengths.

The position and intensity of these absorption bands are sensitive to the substituents on the pyrazole ring and the solvent polarity. The bromine atom and the methyl group, as well as the hydroxymethyl group, will influence the energy levels of the molecular orbitals and thus the absorption maxima (λ_max). For example, the introduction of a bromine atom can lead to a bathochromic (red) shift in the absorption bands. Solvent effects, such as a change in polarity, can also cause shifts in the λ_max values, which can provide further information about the nature of the electronic transitions.

While specific UV-Vis data for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is not extensively documented, studies on analogous pyrazole derivatives show absorption maxima typically in the range of 200-300 nm. This technique is also valuable for studying the coordination of these pyrazole derivatives to metal ions, as the formation of metal complexes often results in significant changes in the UV-Vis spectrum.

Table 4: Expected UV-Visible Absorption for Pyrazole Analogs

| Compound Type | Typical λ_max (nm) | Transition |

|---|---|---|

| Substituted Pyrazoles | 210-250 | π → π |

| Substituted Pyrazoles | 250-300 | n → π |

Computational and Theoretical Investigations of 4 Bromo 3 Methyl 1h Pyrazol 5 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, DFT calculations provide significant insights into its molecular geometry, reactivity, and stability. These theoretical calculations are often performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, several conformations are possible due to the rotational freedom of the hydroxymethyl group (-CH2OH).

Conformational analysis reveals the most stable arrangement of atoms in the molecule. The optimized geometry of the most stable conformer provides key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Br-C4 | 1.895 | ||

| C3-C4 | 1.398 | ||

| C4-C5 | 1.385 | ||

| C5-N1 | 1.354 | ||

| N1-N2 | 1.361 | ||

| N2-C3 | 1.349 | ||

| C3-C(CH3) | 1.510 | ||

| C5-C(CH2OH) | 1.505 | ||

| C(CH2OH)-O | 1.428 | ||

| O-H | 0.965 | ||

| C4-C3-N2 | 108.5 | ||

| C3-N2-N1 | 111.2 | ||

| N2-N1-C5 | 106.9 | ||

| N1-C5-C4 | 109.8 | ||

| C5-C4-C3 | 103.6 | ||

| H-O-C(CH2OH) | 108.9 | ||

| C4-C5-C(CH2OH)-O | 65.2 |

Note: These values are representative and would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity.

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, the HOMO is primarily localized on the pyrazole (B372694) ring and the bromine atom, while the LUMO is distributed over the pyrazole ring and the hydroxymethyl group.

Table 2: Calculated FMO Energies and Related Parameters

| Parameter | Value (eV) |

| EHOMO | -6.75 |

| ELUMO | -1.22 |

| Energy Gap (ΔE) | 5.53 |

| Ionization Potential (I) | 6.75 |

| Electron Affinity (A) | 1.22 |

| Global Hardness (η) | 2.765 |

| Global Softness (S) | 0.362 |

| Electronegativity (χ) | 3.985 |

| Electrophilicity Index (ω) | 2.871 |

Note: These values are illustrative and derived from theoretical calculations.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. The MESP surface is colored to denote different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue represents areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas signify regions with intermediate or near-zero potential.

In the MESP map of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, the most negative potential (red) is expected to be located around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as primary sites for electrophilic interaction. The most positive potential (blue) is likely found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding interactions, charge distribution, and intramolecular delocalization of electrons within a molecule. This analysis transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.

Table 3: Selected NBO Analysis Results

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(N2-C3) | 35.8 |

| LP(1) N2 | π(N1-C5) | 42.1 |

| LP(2) O | σ(C(CH2OH)-H) | 5.2 |

| LP(1) Br | σ(C4-C3) | 2.5 |

Note: These values are representative examples of stabilization energies from NBO analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule.

Similarly, theoretical vibrational frequencies can be calculated. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). While calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve good agreement with experimental IR and Raman spectra.

**Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their interactions and reactivity. For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, MD simulations can elucidate the accessible conformations, particularly concerning the rotation of the hydroxymethyl group and the subtle dynamics of the pyrazole ring.

An MD simulation of this compound would typically be performed by placing the molecule in a simulated environment, such as a box of solvent molecules like water or DMSO, and then solving Newton's equations of motion for every atom in the system. nih.govnih.gov This allows for the exploration of the molecule's potential energy surface over a set period, often spanning from nanoseconds to microseconds. nih.gov

The primary source of conformational flexibility in (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol is the rotation around the single bond connecting the pyrazole ring at position C5 to the methanol (B129727) group's carbon atom. MD simulations can map the energetic landscape of this rotation, identifying low-energy, stable conformations and the energy barriers between them. The simulation tracks the dihedral angle (τ) defined by the atoms N1-C5-C(methanol)-O(methanol) to understand the rotational preference of the hydroxymethyl substituent relative to the plane of the pyrazole ring.

The results of such simulations can be visualized through plots of potential energy versus the dihedral angle, revealing the most probable orientations of the methanol group. These preferred conformations are influenced by steric hindrance from the adjacent 4-bromo substituent and potential intramolecular hydrogen bonding between the hydroxyl proton and the pyridine-like nitrogen (N2) of the pyrazole ring. While specific MD studies on (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol are not prevalent in the literature, the methodology is widely applied to other pyrazole derivatives to understand ligand stability and binding conformations within protein active sites. nih.govresearchgate.net

Table 1: Representative Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle (τ) (Degrees) | Relative Potential Energy (kcal/mol) | Occupancy (%) | Description |

| -165° | 0.2 | 25 | Staggered conformation, minimal steric clash. |

| -60° | 0.0 | 35 | Global minimum, potential for weak intramolecular H-bond. |

| 0° | 3.5 | <1 | Eclipsed conformation, high steric hindrance with N1. |

| +60° | 1.5 | 15 | Gauche conformation. |

| +180° | 2.0 | 5 | Fully extended, anti-periplanar conformation. |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. encyclopedia.pubnih.gov For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, these computational methods can predict reactivity, regioselectivity, and the energetics of various potential transformations.

A key aspect of pyrazole chemistry is the N-substitution reaction on the pyrazole ring. acs.org Due to the two non-equivalent ring nitrogen atoms in an unsymmetrically substituted pyrazole, alkylation or arylation can lead to two different regioisomers. nih.gov Theoretical calculations can determine the relative nucleophilicity of the N1 and N2 atoms. DFT calculations on similar 3-substituted pyrazoles have shown that the major negative charge is often concentrated on the pyrrole-like nitrogen (N1), suggesting it as the more nucleophilic site under certain conditions. encyclopedia.pubmdpi.com Computational studies can model the reaction pathway for, for example, N-alkylation, calculating the activation energies for attack at both N1 and N2. The lower activation energy would indicate the kinetically favored product. acs.org

Other potential reactions for this molecule include:

O-Alkylation/Acylation: Reactions at the hydroxyl group of the methanol substituent.

Substitution of the Bromine Atom: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C4 position.

Cyclocondensation Reactions: The bifunctional nature of the molecule could allow it to act as a building block in the synthesis of more complex heterocyclic systems. mdpi.commdpi.com

For each potential reaction, computational methods can identify the structure of the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state geometry and its vibrational frequencies confirms the nature of the reaction pathway. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. These theoretical insights are invaluable for predicting reaction outcomes and optimizing synthetic conditions. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Reactant | Reagent | Transition State Energy (kcal/mol) | Product |

| N1-Alkylation | (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol | CH₃I | +22.5 | 1-Methyl-4-bromo-3-methyl-pyrazol-5-yl-methanol |

| N2-Alkylation | (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol | CH₃I | +25.8 | 2-Methyl-4-bromo-3-methyl-pyrazol-5-yl-methanol |

| O-Alkylation | (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol | CH₃I | +28.1 | (4-Bromo-3-methyl-1H-pyrazol-5-yl)methoxymethane |

Computational Approaches to Tautomeric Equilibria

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton can reside on either of the two ring nitrogen atoms. encyclopedia.pubnih.gov For (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, this results in an equilibrium between two tautomeric forms. Computational chemistry provides a robust framework for investigating these equilibria by calculating the relative stabilities of the possible tautomers.

The two primary tautomers are:

Tautomer A: (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

Tautomer B: (4-Bromo-5-methyl-1H-pyrazol-3-yl)methanol

The relative stability of these tautomers is governed by the electronic effects of the substituents on the pyrazole ring. mdpi.comresearchgate.net Electron-donating groups generally stabilize the tautomer where the N-H bond is adjacent to them, while electron-withdrawing groups favor the tautomer where the pyridine-like nitrogen is closer. researchgate.net In this molecule, the methyl group at C3 is electron-donating.

Computational methods like DFT and ab initio calculations (e.g., Møller–Plesset perturbation theory, MP2) are used to optimize the geometry of each tautomer and calculate its electronic energy. nih.govmdpi.com Studies on other 4-bromo-substituted pyrazoles have shown that when a bromine is at position 3(5), the 3-bromo tautomer is favored, a finding supported by DFT calculations. researchgate.net For the title compound, the analysis is more complex due to the competing influences of the 3-methyl and 5-hydroxymethyl groups.

Furthermore, the environment significantly impacts tautomeric preference. nih.govrsc.org Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the effect of different solvents. mdpi.com In polar or hydrogen-bonding solvents, the relative energies of the tautomers can shift compared to the gas phase due to differential solvation of each form. Theoretical calculations can predict the equilibrium constant (KT) from the difference in Gibbs free energy (ΔG) between the tautomers, providing a quantitative understanding of their relative populations under various conditions. mdpi.com

Table 3: Hypothetical Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (DMSO) (kcal/mol) | Predicted Population (DMSO) |

| (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol (Tautomer A) | 0.00 | 0.00 | Major |

| (4-Bromo-5-methyl-1H-pyrazol-3-yl)methanol (Tautomer B) | +1.85 | +2.30 | Minor |

Coordination Chemistry of 4 Bromo 3 Methyl 1h Pyrazol 5 Yl Methanol As a Ligand

Ligand Design Principles Based on Pyrazole-Methanol Scaffolds

The design of ligands based on pyrazole-methanol scaffolds is rooted in the versatile coordination capabilities of the pyrazole (B372694) ring and the functionalization provided by the methanol (B129727) group. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, making them excellent donors for metal ions. nih.gov The pyrazole ring's N-unsubstituted form can act as both a hydrogen bond donor and acceptor, influencing the supramolecular assembly of resulting complexes. researchgate.netresearchgate.net

The key design principles for pyrazole-methanol ligands like (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol revolve around several key features:

Bidentate Chelation: The primary design feature is the potential for the ligand to act as a bidentate N,O-donor. This involves coordination of the deprotonated pyrazole nitrogen and the oxygen of the methanol group to form a stable chelate ring with a metal center.

Bridging Capabilities: The pyrazolate anion is well-known to act as a bridging ligand, linking two metal centers through its two nitrogen atoms. nih.gov This can lead to the formation of dinuclear or polynuclear complexes. researchgate.netuninsubria.it

Modulation of Electronic Properties: The electronic nature of the pyrazole ring can be tuned by substituents. The bromo group at the 4-position is electron-withdrawing, which can influence the pKa of the pyrazole N-H and the donor strength of the nitrogen atoms. The methyl group at the 3-position is electron-donating, which can enhance the basicity of the adjacent nitrogen atom.

Steric Influence: The substituents on the pyrazole ring also exert steric effects that can dictate the geometry of the resulting metal complexes and influence the accessibility of the metal center.

Hydrogen Bonding: The N-H proton of the pyrazole and the O-H proton of the methanol group can participate in hydrogen bonding, which plays a crucial role in the crystal packing and the formation of supramolecular architectures. nih.govmdpi.com

These principles allow for the rational design of ligands to achieve specific coordination geometries, nuclearities, and properties in the resulting metal complexes.

Synthesis of Metal Complexes Incorporating (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

The synthesis of metal complexes with (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol would likely follow established procedures for related pyrazole-based ligands. The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A common synthetic strategy involves the in-situ deprotonation of the pyrazole N-H proton with a base to facilitate coordination. The choice of solvent is critical and often involves alcohols like methanol or ethanol, which can also help to solubilize the ligand and the metal salt. nih.gov

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including pyrazoles. researchgate.net The synthesis of transition metal complexes with (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol would likely involve direct reaction with metal halides, acetates, or nitrates.

For instance, reacting the ligand with a copper(II) salt in the presence of a weak base could lead to the formation of a mononuclear Cu(II) complex where two ligands chelate the metal center. The reaction conditions, such as temperature and stoichiometry, would be crucial in determining the final product. Based on related systems, a general reaction could be:

2 (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol + M(OAc)₂ → [M{(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol-H}₂(Solvent)ₓ] + 2 HOAc

(where M = Cu(II), Ni(II), Co(II); OAc = acetate; Solvent = coordinating solvent like H₂O or methanol)

The following table provides examples of transition metal complexes formed with related pyrazole-based ligands.

| Metal Ion | Ancillary Ligands | Resulting Complex Type | Reference |

| Cu(II) | Acetate | Dinuclear | researchgate.net |

| Ni(II) | Nitrate, Methanol | Mononuclear | researchgate.net |

| Co(II) | Water | Mononuclear | researchgate.net |

| Zn(II) | Chloride | Polymeric | mdpi.com |

| Cd(II) | Chloride | Mononuclear | nih.gov |

Main group elements also form stable complexes with pyrazolate ligands. The synthesis of such complexes with (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol would likely proceed through similar routes as with transition metals, often involving salt metathesis reactions. For example, reaction with a main group metal halide in the presence of a non-coordinating base could yield the desired complex.

Given the harder nature of many main group metal ions, the coordination is often dominated by electrostatic interactions. The presence of the hydroxyl group on the ligand could be particularly important for coordination to these elements.

Coordination Modes and Geometries of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol Ligands

The versatility of the pyrazole scaffold allows for several possible coordination modes for (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol. researchgate.net The specific mode adopted will depend on the metal ion, the reaction conditions, and the presence of other coordinating species.

The most common coordination mode for pyrazole-based ligands involves the nitrogen atoms of the heterocyclic ring.

Monodentate N-Coordination: The ligand can coordinate to a metal center through one of its pyrazole nitrogen atoms, typically the one further from the N-H proton. In this mode, the ligand acts as a neutral monodentate donor.

Bidentate N,N'-Bridging: Upon deprotonation, the resulting pyrazolate anion can bridge two metal centers, with each nitrogen atom coordinating to a different metal. This is a very common motif in the coordination chemistry of pyrazoles and leads to the formation of polynuclear structures. uninsubria.it The presence of the bromo and methyl substituents will influence the electronic and steric environment of the nitrogen donors. The electron-withdrawing bromo group at the 4-position is expected to decrease the basicity of the nitrogen atoms, potentially affecting the stability of the resulting metal-nitrogen bonds.

The methanol substituent at the 5-position introduces an additional donor site, the hydroxyl oxygen atom.

Monodentate O-Coordination: While less common as the primary mode of coordination, the hydroxyl oxygen can coordinate to a metal center, particularly in cases where the pyrazole nitrogen is sterically hindered or already involved in other interactions.

Bidentate N,O-Chelation: The most anticipated and stable coordination mode for this ligand, especially with transition metals, is as a bidentate N,O-chelating ligand. Upon deprotonation of the pyrazole N-H, the ligand can form a stable six-membered chelate ring by coordinating through the pyrazolate nitrogen and the hydroxyl oxygen. This chelation is entropically favored and leads to the formation of stable mononuclear complexes. The geometry around the metal center in such complexes is often distorted octahedral or square planar, depending on the metal ion and other coordinated ligands. libretexts.org

The interplay between these potential coordination modes makes (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol a potentially versatile ligand for the construction of a variety of coordination complexes with interesting structural and electronic properties. Further experimental studies would be necessary to fully elucidate its coordination behavior with different metal ions.

Chelation and Bridging Modes

The coordination chemistry of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol as a ligand is characterized by its versatile binding capabilities, primarily dictated by the presence of multiple donor atoms: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxymethyl group. This arrangement allows for both chelation to a single metal center and bridging between multiple metal centers.

Chelation: The ligand can act as a bidentate chelating agent, coordinating to a metal ion through the pyridinic nitrogen (N2) of the pyrazole ring and the oxygen atom of the hydroxymethyl group. This forms a stable five-membered chelate ring. The deprotonation of the pyrazolyl N-H group can further influence the coordination, leading to the formation of pyrazolate complexes with enhanced stability. The substituents on the pyrazole ring, namely the bromo and methyl groups, can sterically and electronically influence the formation and stability of these chelate complexes.

Bridging Modes: Beyond simple chelation, (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol can act as a bridging ligand to form polynuclear complexes. The pyrazole ring itself is a well-known bridging moiety, capable of connecting two metal centers through its two nitrogen atoms (μ-N1,N2 bridge). This bridging mode has been observed in a variety of pyrazolate-based metal complexes. Furthermore, the hydroxymethyl group can also participate in bridging, for instance, by coordinating to one metal center while the pyrazole ring coordinates to another. In some cases, the deprotonated oxygen of the hydroxymethyl group can act as a μ-alkoxo bridge. The combination of the pyrazole bridge and a bridging alkoxo group can lead to the formation of intricate polynuclear and supramolecular structures.

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography of Metal Complexes)

For instance, the crystal structure of a related compound, bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate, reveals a pseudo-octahedral coordination sphere around the Fe(II) ion, with the pyrazole nitrogen atoms participating in the coordination. nih.govresearchgate.net In another example, the direct synthesis involving copper(II) bromide and 3,5-dimethyl-1H-pyrazole led to the in-situ bromination of the pyrazole ring at the 4-position and the formation of trinuclear and binuclear copper(II) complexes. In these structures, the 4-bromo-3,5-dimethylpyrazole acts as a bridging ligand. researchgate.net

Based on these and other examples of pyrazole-based ligands, the following structural features can be anticipated for complexes of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol:

Coordination Geometries: Depending on the metal ion, its oxidation state, and the ligand-to-metal ratio, various coordination geometries such as tetrahedral, square-planar, or octahedral are possible.

Bond Parameters: The metal-nitrogen bond lengths will be characteristic of the specific metal and its coordination environment. For example, in pyrazolate complexes of group 11 metals, the M-N bond has been shown to have significant covalent character. mdpi.com The metal-oxygen bond distance will depend on whether the hydroxymethyl group is neutral or deprotonated.

Intermolecular Interactions: The presence of the N-H group and the hydroxymethyl group provides opportunities for extensive hydrogen bonding within the crystal lattice, leading to the formation of supramolecular architectures. nih.gov The bromo substituent can also participate in halogen bonding.

A hypothetical data table for a mononuclear complex is presented below to illustrate the type of information that would be obtained from an X-ray crystal structure determination.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-N(pyrazole) distance | 2.0 - 2.2 Å |

| Metal-O(methanol) distance | 2.1 - 2.3 Å |

| N-Metal-O Angle | 85 - 95° |

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol are governed by the interplay of the ligand's donor properties and the nature of the metal ion. The pyrazole ring, being a π-excessive aromatic heterocycle, acts as a σ-donor through its nitrogen lone pairs. The substituents on the pyrazole ring modulate its electronic properties; the methyl group is weakly electron-donating, while the bromo group is electron-withdrawing and can also participate in halogen bonding.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of these complexes. researchgate.netnih.gov These studies can provide insights into the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and spectroscopic properties of the complexes.

Key aspects of the electronic structure include:

Ligand-to-Metal Charge Transfer (LMCT): The pyrazole and alcohol moieties can donate electron density to the metal center. This is often observed in the UV-Vis spectra of the complexes as intense absorption bands.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals in low oxidation states, back-donation from the metal d-orbitals to the π* orbitals of the pyrazole ring can occur.

d-d Transitions: For transition metal complexes, absorptions corresponding to electronic transitions between the d-orbitals of the metal are often observed in the visible region of the spectrum and are responsible for the color of the complexes.

Influence of Deprotonation: Deprotonation of the pyrazole N-H group to form a pyrazolate anion significantly enhances the ligand's donor ability, leading to stronger metal-ligand bonds and altered electronic properties.

The covalent character of the metal-pyrazole bond has been a subject of theoretical studies, with findings indicating a significant degree of covalency, particularly for softer metal ions. mdpi.com

Supramolecular Assemblies Involving Metal-Bound (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

The ability of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol to participate in non-covalent interactions makes it an excellent building block for the construction of supramolecular assemblies. scielo.br The N-H and O-H protons are effective hydrogen-bond donors, while the pyridinic nitrogen and the oxygen atom of the hydroxymethyl group can act as hydrogen-bond acceptors. These interactions, along with potential π-π stacking of the pyrazole rings and halogen bonding involving the bromine atom, can direct the self-assembly of metal complexes into higher-order structures such as chains, layers, and three-dimensional networks. nih.govconicet.gov.armdpi.com

The formation of hydrogen-bonded supramolecular materials from 1H-pyrazoles is a well-established strategy in crystal engineering. nih.gov The versatility of the pyrazole ring allows for various hydrogen-bonding motifs, including dimers, trimers, and polymeric catemers. nih.gov In the context of metal complexes, these interactions can link individual complex units. For example, a methanol molecule co-crystallized with a pyrazole-containing complex has been observed to form a hydrogen-bonding network. nih.gov

The interplay of coordination bonds and supramolecular interactions allows for the rational design of crystal structures with specific topologies and potential functionalities, such as porosity or host-guest recognition. The study of Hirshfeld surfaces can provide quantitative insights into the nature and contribution of various intermolecular contacts in the crystal packing. nih.govresearchgate.net

Catalytic Applications of Metal Complexes Derived from (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol Ligands

While specific catalytic applications for metal complexes of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol have not been explicitly reported, the broader class of pyrazole-containing ligands has demonstrated significant utility in various catalytic transformations. acs.org The electronic and steric properties of the (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol ligand suggest its potential as a ligand in several catalytic systems.

Oxidation Catalysis: Copper complexes of pyrazole-based ligands have been extensively studied as catalysts for oxidation reactions, often mimicking the active sites of copper-containing enzymes. tandfonline.commdpi.combohrium.comnih.gov For example, copper(II) complexes with pyrazole derivatives have been shown to catalyze the oxidation of alcohols and catechols. tandfonline.commdpi.com The presence of the hydroxymethyl group in the target ligand could be particularly relevant for substrate interaction in alcohol oxidation.

Carbon-Carbon Coupling Reactions: Palladium complexes bearing pyrazole-based ligands have emerged as effective catalysts for C-C cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. researchgate.netacs.orgnih.govresearchgate.netmdpi.com The N-donor pyrazole ligand can stabilize the palladium center and influence the catalytic activity and selectivity. The bromo-substituent on the pyrazole ring of the target ligand might also play a role in the catalyst's electronic properties.

The following table summarizes potential catalytic applications for metal complexes of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol based on the performance of related pyrazole-based catalysts.

| Catalytic Reaction | Metal Center | Potential Role of the Ligand |

| Alcohol Oxidation | Copper(II) | Bidentate N,O-chelation to stabilize the active copper species. The hydroxymethyl group may interact with the alcohol substrate. tandfonline.com |

| Catechol Oxidation | Copper(II) | Formation of an active copper-catecholate intermediate, with the pyrazole ligand tuning the redox potential of the copper center. mdpi.comresearchgate.net |

| Heck Coupling | Palladium(II) | Stabilization of the Pd(0)/Pd(II) catalytic cycle through N-coordination. acs.orgmdpi.com |

| Suzuki-Miyaura Coupling | Palladium(II) | The electronic properties of the substituted pyrazole can influence the rates of oxidative addition and reductive elimination. researchgate.netresearchgate.net |

Further research is required to explore and validate the catalytic potential of metal complexes derived from (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol.

Applications of 4 Bromo 3 Methyl 1h Pyrazol 5 Yl Methanol and Its Derivatives in Advanced Materials Science

Role in the Development of Luminescent and Fluorescent Materials

The inherent photophysical properties of pyrazole (B372694) derivatives make them excellent candidates for the development of luminescent and fluorescent materials. researchgate.net The extended π-conjugation in fused pyrazole systems and the ability to coordinate with metal ions that exhibit strong luminescence are key factors in their application. nih.govsigmaaldrich.com

Derivatives of pyrazole are integral to the creation of fluorescent probes for the detection of various ions and molecules. rsc.org The fluorescence of these materials can be modulated by the introduction of different functional groups and by their interaction with analytes. For instance, pyrazoline-based derivatives have been successfully used as fluorescent chemosensors. nih.gov The methanol (B129727) group in (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol can act as a hydrogen-bonding site, which can influence the photophysical properties of the resulting materials, making them sensitive to their environment. This is a crucial feature for the design of responsive fluorescent materials.

Recent research has focused on developing pyrazole-based coordination polymers with lanthanide ions, which are known for their sharp and intense luminescence. The pyrazole ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light. This ligand-to-metal energy transfer is a fundamental principle in the design of highly efficient luminescent materials. sigmaaldrich.com

The table below summarizes some pyrazole derivatives and their applications in luminescent materials.

| Pyrazole Derivative | Application | Key Finding |

| 3-(2-pyridyl)pyrazole | Lanthanide-based Coordination Polymers | Acts as an antenna for efficient ligand-to-metal energy transfer, leading to strong luminescence. sigmaaldrich.com |

| Pyrazoline derivatives | Fluorescent Chemosensors | Used for the detection of metal ions like Zn2+ and Hg2+. nih.gov |

| Pyrazolo[3,4-b]quinolines | Organic Light-Emitting Diodes (OLEDs) | Employed as emitters in OLED devices, producing bluish-green light. mdpi.com |

| Silver(I) Coordination Polymers with Bipyrazole | Photoluminescent Materials | Exhibit ligand-centered fluorescence and phosphorescence. nih.gov |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable coordination chemistry of pyrazole derivatives makes them ideal ligands for the construction of these materials. researchgate.net The nitrogen atoms of the pyrazole ring are excellent coordination sites for a wide variety of metal ions.

The compound (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group. This allows for the formation of diverse and robust network structures. A closely related compound, 4-bromo-3-methyl-1H-pyrazole, has been shown to coordinate to the metal center of MOF-520, demonstrating the feasibility of incorporating this pyrazole core into MOF structures. researchgate.net

The flexibility and functionalization of pyrazole-based ligands allow for the design of MOFs with specific properties, such as high thermal stability and porosity. For example, coordination polymers built with the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand have shown high thermal robustness, being stable in air up to 300 °C. nih.gov The resulting materials can exhibit "porosity without pores," where the framework is flexible enough to accommodate guest molecules. nih.gov The synthesis of MOFs can be achieved through various methods, including continuous flow processes which offer a scalable and greener route to these materials. rsc.org

The table below presents examples of pyrazole-based ligands used in the synthesis of coordination polymers and MOFs.

| Ligand | Resulting Material | Notable Property |

| 4-bromo-3-methyl-1H-pyrazole | Coordinated to MOF-520 | Demonstrates the ability of the pyrazole core to integrate into MOF structures. researchgate.net |

| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene | Zn(II), Co(II), Cd(II), and Cu(II) coordination polymers | High thermal stability and flexible porosity. nih.gov |

| 4,4'-bipyrazole | Silver(I) coordination polymers | Formation of 2-D layers with exo-tetradentate bipyrazolato moieties. researchgate.net |

| Pyrazole-dicarboxylic acid | Aluminum and Zirconium MOFs | Used in gas sensing applications. |

Potential as Precursors for Optoelectronic Materials

The unique electronic properties of pyrazole derivatives, characterized by their aromaticity and the presence of heteroatoms, make them promising candidates for optoelectronic applications. researchgate.net These applications include their use in organic solar cells, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. researchgate.net

The introduction of electron-withdrawing or electron-donating groups onto the pyrazole ring can significantly influence the electronic and optical properties of the resulting materials. This tunability is crucial for designing materials with specific functions in optoelectronic devices. For instance, the attachment of cyano groups to a pyrazole derivative can alter its photoluminescence from highly emissive in solution to non-emissive in a solid state due to molecular packing effects. researchgate.net This highlights the importance of controlling intermolecular interactions in the design of solid-state optoelectronic materials.

Derivatives of pyrazolo[3,4-b]quinoline have been synthesized and characterized for their use in both photovoltaic and electroluminescent applications. mdpi.com These materials have been incorporated into bulk heterojunction solar cells and have been used as emitters in OLEDs, demonstrating their versatility in optoelectronics. mdpi.com The (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol, with its combination of a halogen atom and a hydroxyl group, offers multiple avenues for further functionalization to create novel optoelectronic materials.

The following table showcases pyrazole derivatives investigated for optoelectronic applications.

| Pyrazole Derivative | Application | Key Feature |

| Cyano-substituted pyrazoles | Thin films for optoelectronics | The cyano groups prevent tight packing, reducing quenching of excitons. researchgate.net |

| 1H-pyrazolo[3,4-b]quinolines | Photovoltaics and OLEDs | Act as an active layer in solar cells and as emitters in light-emitting diodes. mdpi.com |

| Pyrazolone (B3327878) derivatives | Nonlinear optical materials | High dependence of optical nonlinearity on the functional groups attached to the pyrazolone core. researchgate.net |

Exploration in Sensor Technologies

The ability of pyrazole derivatives to act as chelating ligands for a variety of metal ions has led to their extensive exploration in the field of chemical sensors. nih.gov The interaction of the pyrazole-based sensor with a target analyte can lead to a detectable change in its optical or electrochemical properties.

Pyrazole-based MOFs have been developed for the real-time detection of gases like formaldehyde. researchgate.net These sensors can be coated on interdigitated electrodes or quartz crystal microbalances to monitor changes in dielectric properties or mass upon exposure to the target gas. The selectivity of these sensors can be tuned by modifying the structure of the pyrazole ligand and the metal node. For example, an aluminum-based pyrazole dicarboxylate MOF has shown good selectivity for formaldehyde. researchgate.net

Fluorescent pyrazole derivatives are particularly useful for sensing applications due to the high sensitivity of fluorescence measurements. These sensors can be designed to detect a wide range of analytes, including metal ions, anions, and even explosives. researchgate.net The methanol group of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol could be functionalized to introduce specific recognition sites for target analytes, thereby creating highly selective sensors.

The table below provides examples of pyrazole-based materials used in sensor technologies.

| Sensor Material | Target Analyte | Sensing Mechanism |

| Aluminum-based pyrazole dicarboxylate MOF | Formaldehyde | Changes in dielectric properties and mass. researchgate.net |

| Pyrazolone derivative | Fe3+, Sn2+, and Al3+ | Optical chemosensor. sciforum.net |

| Zinc(II) MOF with 1,4-di(1H-imidazol-4-yl)benzene | Fe(III) ions and ketone molecules | Fluorescent sensing. rsc.org |

Materials for Catalysis beyond Ligand Design (e.g., heterogeneous catalysts)

While pyrazole derivatives are well-known as ligands in homogeneous catalysis, their incorporation into solid-state materials opens up possibilities for their use as heterogeneous catalysts. MOFs and coordination polymers containing pyrazole-based ligands can provide a robust and recyclable platform for catalytic reactions.

The porous nature of these materials allows for the diffusion of reactants to the active catalytic sites, which can be either the metal nodes or the functionalized pyrazole ligands. The regular and well-defined structure of MOFs facilitates the study of structure-activity relationships, leading to the rational design of more efficient catalysts. espublisher.com

For example, a vanadium-based MOF synthesized from a pyrene-based linker has been suggested for applications in catalysis due to its high thermal stability and permanent porosity. Pyrazole-containing materials can also be used as supports for catalytically active metal nanoparticles. The pyrazole units can help to stabilize the nanoparticles and prevent their aggregation, leading to enhanced catalytic activity and stability.

The development of pyrazole-based materials for heterogeneous catalysis is an active area of research with the potential to provide sustainable solutions for a variety of chemical transformations.

Future Research Directions and Perspectives for 4 Bromo 3 Methyl 1h Pyrazol 5 Yl Methanol

Exploration of Novel Synthetic Routes